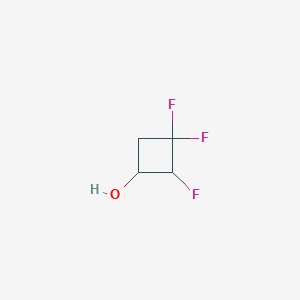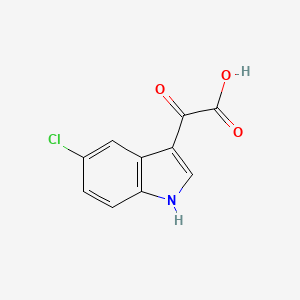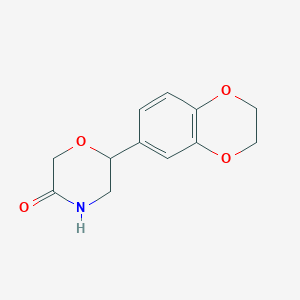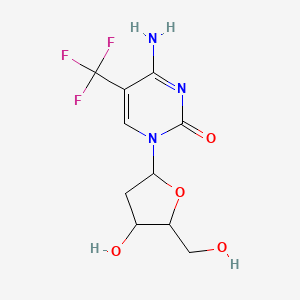
Sulfo-Cy5.5 carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-Cy5.5 carboxylic acid is a water-soluble, far-red emitting fluorophore. It is a derivative of the cyanine dye family, known for its high hydrophilicity due to the presence of four sulfo groups. This compound exhibits a very low dependence of fluorescence on pH and has a high extinction coefficient .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfo-Cy5.5 carboxylic acid can be synthesized through a series of chemical reactions involving the introduction of sulfo groups to the cyanine dye structure. The synthetic route typically involves the reaction of a cyanine dye precursor with sulfonating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to verify the compound’s structure and purity .
Análisis De Reacciones Químicas
Types of Reactions
Sulfo-Cy5.5 carboxylic acid primarily undergoes substitution reactions, particularly with primary amine groups to form stable amide bonds. This reaction is facilitated by activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .
Common Reagents and Conditions
The common reagents used in these reactions include EDC, HOBt, and N-hydroxysuccinimide (NHS). The reactions are typically carried out in aqueous solutions or organic solvents like DMF and DMSO, under mild conditions to prevent degradation of the dye .
Major Products
The major products formed from these reactions are amide-linked conjugates, which are widely used in bioconjugation applications .
Aplicaciones Científicas De Investigación
Sulfo-Cy5.5 carboxylic acid is extensively used in various scientific research fields due to its unique properties:
Chemistry: It is used as a fluorescent probe for detecting and quantifying chemical species.
Biology: The compound is employed in fluorescence imaging to label peptides, proteins, and oligonucleotides.
Medicine: It is used in diagnostic assays and imaging techniques to visualize biological processes.
Industry: The dye is used in the development of sensors and diagnostic tools .
Mecanismo De Acción
Sulfo-Cy5.5 carboxylic acid exerts its effects through its fluorescent properties. The sulfo groups enhance its water solubility and reduce fluorescence quenching, allowing for stable and bright fluorescence signals. The dye interacts with biological molecules through covalent bonding, primarily forming amide bonds with primary amines .
Comparación Con Compuestos Similares
Similar Compounds
- Sulfo-Cy3 carboxylic acid
- Sulfo-Cy5 carboxylic acid
- Sulfo-Cy7 carboxylic acid
Uniqueness
Sulfo-Cy5.5 carboxylic acid is unique due to its far-red emission, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging applications. Its high hydrophilicity and stability across a wide pH range make it particularly suitable for various research and industrial applications .
Propiedades
Fórmula molecular |
C40H39K3N2O14S4 |
|---|---|
Peso molecular |
1017.3 g/mol |
Nombre IUPAC |
tripotassium;(2Z)-3-(5-carboxypentyl)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C40H42N2O14S4.3K/c1-39(2)34(41(5)30-17-15-26-28(37(30)39)20-24(57(45,46)47)22-32(26)59(51,52)53)12-8-6-9-13-35-40(3,4)38-29-21-25(58(48,49)50)23-33(60(54,55)56)27(29)16-18-31(38)42(35)19-11-7-10-14-36(43)44;;;/h6,8-9,12-13,15-18,20-23H,7,10-11,14,19H2,1-5H3,(H4-,43,44,45,46,47,48,49,50,51,52,53,54,55,56);;;/q;3*+1/p-3 |
Clave InChI |
MMQQUABRDYPOFX-UHFFFAOYSA-K |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B12279671.png)

![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B12279684.png)
![4a,5,6,7,8,9a-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B12279686.png)

![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide](/img/structure/B12279705.png)

![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B12279722.png)
